2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol
Description
Properties
IUPAC Name |
2-amino-7-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-8-2-4-12-10(6-8)14(17)11-7-9(15)3-5-13(11)16-12/h2,4,6,9H,3,5,7,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFXOANXWHEVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CC(CC3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol typically involves the interaction of cyclohexanone and anthranilic acid, followed by chlorination and condensation with hydrazine hydrate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cholinesterase Inhibition
One of the primary applications of 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol is its role as a cholinesterase inhibitor. Studies have shown that this compound exhibits potent inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes that break down acetylcholine. For instance:
- In vitro Studies : The compound has demonstrated IC50 values of 1.57 μM for AChE and 0.43 μM for BuChE, indicating strong inhibitory activity .
Neuroprotective Effects
Research indicates that 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol may provide neuroprotective benefits beyond cholinesterase inhibition. In animal models of Alzheimer's disease:
- Cognitive Improvement : Mice treated with this compound showed enhanced cognitive function in scopolamine-induced memory impairment tests .
Blood-Brain Barrier Permeability
The ability of a drug to cross the blood-brain barrier is critical for treating neurological disorders. This compound has been found to possess excellent permeability characteristics, making it a suitable candidate for central nervous system therapies .
Clinical Trials
Several analogs of 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol have progressed through clinical trials:
Comparative Studies
Comparative studies have evaluated the efficacy and safety profiles of 2-Amino-7-methyl derivatives against traditional treatments like tacrine:
Mechanism of Action
The primary mechanism of action of 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol with related tetrahydroacridine derivatives, emphasizing structural variations, molecular properties, and pharmacological relevance:
Key Comparative Insights
Substituent Effects on Bioactivity: The amino group at position 2 in the target compound may enhance hydrogen-bonding interactions, similar to suronacrine’s acetylcholinesterase inhibition . Methyl and halogen substituents (e.g., in 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine) improve stability and alter electronic properties, favoring agrochemical or material science applications .
Polarity and Solubility: Hydroxyl and amino groups increase polarity, aligning with the "like dissolves like" principle . For example, suronacrine’s maleate salt improves aqueous solubility for pharmacological use . Methoxy groups (e.g., in 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine) balance lipophilicity, critical for blood-brain barrier penetration .
Pharmacological Diversity: N-Benzylated analogs (e.g., N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine) exhibit structural versatility for neurological targets , while halogenated derivatives prioritize non-pharmaceutical applications .
Biological Activity
2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol is a derivative of tetrahydroacridine, a class of compounds noted for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD), due to its cholinesterase inhibitory properties.
The synthesis of 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol typically involves the reaction of cyclohexanone with anthranilic acid, followed by chlorination and condensation with hydrazine hydrate. This compound is characterized by its ability to undergo various chemical reactions including oxidation and nucleophilic substitution, which are essential for its biological activity.
The primary mechanism through which 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol exerts its effects is the inhibition of acetylcholinesterase (AChE). By inhibiting this enzyme, the compound increases acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission. This mechanism is crucial for improving cognitive function and memory retention in models of Alzheimer's disease .
Inhibition of Cholinesterases
Research indicates that 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol demonstrates significant inhibitory activity against both AChE and butyrylcholinesterase (BChE). The compound's IC50 values have been reported as follows:
| Enzyme | IC50 (μM) |
|---|---|
| Human AChE | 1.57 |
| Human BChE | 0.43 |
These values suggest that the compound has a higher affinity for BChE compared to AChE, which may be beneficial in targeting specific pathways involved in Alzheimer's disease .
Neuroprotective Effects
In vivo studies have shown that 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol can improve cognitive function in mice subjected to scopolamine-induced memory impairment. The compound exhibited low toxicity at doses up to 2500 mg/kg and was found to cross the blood-brain barrier effectively .
Comparative Analysis with Similar Compounds
When compared to other cholinesterase inhibitors such as tacrine and donepezil, 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol shows unique structural modifications that may enhance its potency and selectivity. The following table summarizes some key characteristics:
| Compound | Mechanism of Action | IC50 (AChE) | IC50 (BChE) |
|---|---|---|---|
| 2-Amino-7-methyl... | AChE/BChE inhibition | 1.57 | 0.43 |
| Tacrine | AChE inhibition | ~0.5 | N/A |
| Donepezil | AChE inhibition | ~1.0 | N/A |
This comparison highlights the potential advantages of using 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol in therapeutic settings due to its favorable inhibitory profile .
Case Studies
Several studies have evaluated the biological activity of this compound:
- In vitro Studies : One study demonstrated that derivatives of tetrahydroacridine exhibited potent inhibition against AChE and BChE with varying selectivity profiles. The findings suggest that modifications to the tetrahydroacridine structure can significantly impact biological activity .
- In vivo Studies : Another investigation focused on the cognitive enhancement effects of 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol in animal models. Results indicated improved memory retention and reduced neurotoxicity compared to traditional treatments .
Q & A
Q. What are the common synthetic routes for preparing 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of substituted tetralone precursors with ammonia or primary amines under acidic conditions. For example, 9-amino-substituted tetrahydroacridines are synthesized via condensation of substituted 1-tetralones with ammonium acetate in refluxing ethanol, followed by purification via recrystallization . Reaction temperature and solvent polarity significantly impact yield: higher temperatures (125–130°C) improve cyclization efficiency, while polar aprotic solvents like DMF enhance intermediate stability . Key intermediates should be monitored via TLC or HPLC to optimize stepwise conversions.
Q. Which spectroscopic techniques are most reliable for characterizing 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol, and what spectral markers confirm its structure?
- NMR : The aromatic proton signals in the δ 7.2–8.1 ppm range confirm the acridine core, while the methyl group at C7 appears as a singlet near δ 2.3 ppm. The hydroxyl (-OH) and amine (-NH2) protons may exhibit broad peaks in DMSO-d6 .
- IR : Stretching vibrations at ~3350 cm⁻¹ (N-H/O-H) and 1620 cm⁻¹ (C=N) validate functional groups .
- Mass Spectrometry : A molecular ion peak at m/z 228.3 (C13H16N2O) confirms the molecular formula .
Q. What are the recommended protocols for assessing the purity of this compound?
- Melting Point Analysis : Pure 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol has a reported melting point of 228–230°C . Deviations >2°C indicate impurities.
- HPLC : Use a C18 column with a methanol/water (70:30) mobile phase; retention time consistency (±0.1 min) confirms purity ≥95% .
Advanced Research Questions
Q. How can researchers resolve conflicting biological activity data for this compound in acetylcholinesterase (AChE) inhibition assays?
Discrepancies in reported IC50/Ki values may arise from assay conditions (e.g., pH, substrate concentration) or enzyme sources (human vs. electric eel AChE). To address this:
- Use orthogonal assays (e.g., Ellman’s method vs. radiometric assays) .
- Perform molecular docking to validate binding modes; the acridine core should interact with the catalytic triad (Ser203, His447, Glu334 in human AChE) .
- Standardize enzyme batches and substrate concentrations (e.g., 0.5 mM acetylthiocholine iodide) .
Q. What strategies optimize regioselective functionalization at the C9 position of the acridine scaffold?
- Direct Amination : Use NH3/NaBH4 under microwave irradiation (80°C, 30 min) to achieve >90% selectivity for the C9 amine .
- Protection/Deprotection : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before introducing substituents .
- Catalytic Methods : Pd/C-mediated hydrogenation reduces side products during nitro group reduction to amine .
Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for neuroprotective derivatives?
- Core Modifications : Synthesize analogs with substituents at C2 (e.g., methyl, methoxy) and compare AChE inhibition (Table 1).
- Pharmacophore Mapping : Use 3D-QSAR models to identify critical interactions (e.g., hydrogen bonding at C9-OH) .
- In Silico Screening : Prioritize derivatives with calculated LogP <3.5 and polar surface area >60 Ų for blood-brain barrier permeability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
